7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the 4-methylphenyl and 3-pyridylmethyl groups: These steps may involve substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential biological activities.
Biology
Biological assays: The compound may be tested for its activity against various biological targets, such as enzymes or receptors.
Medicine
Drug development: Due to its potential biological activities, the compound may be investigated as a lead compound for the development of new drugs.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Other compounds in this class may include those with different substituents on the pyrazolopyrimidine core.
Difluoromethylated compounds: Compounds with the difluoromethyl group may have similar properties and applications.
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c1-13-4-6-15(7-5-13)17-9-18(19(22)23)28-20(27-17)16(12-26-28)21(29)25-11-14-3-2-8-24-10-14/h2-10,12,19H,11H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUHSVJRRUIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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